N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide
Description
N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring two thiophene rings connected via a cyclopentyl-methyl bridge. Its structure combines aromatic heterocycles (thiophene) with a sulfonamide functional group, a motif common in bioactive molecules.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S3/c16-20(17,13-6-4-10-19-13)15-11-14(7-1-2-8-14)12-5-3-9-18-12/h3-6,9-10,15H,1-2,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMCIHSJGIWIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring system. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of thiophene with a halogenated cyclopentyl compound. This reaction requires a palladium catalyst and is performed under mild conditions to ensure the functional groups remain intact.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry and Material Science: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other materials with specific properties.
Medicine: N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide has shown potential in medicinal chemistry due to its biological activity. It can be used as a lead compound for developing new drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfur atom in the thiophene ring can form bonds with metal ions, which can influence biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Cyclopentyl vs. Aromatic Bridges : The target compound’s cyclopentyl bridge may enhance rigidity compared to flexible alkyl chains in ’s compound. This rigidity could improve target selectivity in enzyme interactions .
- Sulfonamide Coupling : Unlike Pd-mediated methods in and , the target compound likely employs classical sulfonamide formation (e.g., sulfonyl chloride + amine) .
- Thiophene Role : All analogs utilize thiophene for π-π stacking or sulfur-mediated interactions. The dual thiophene rings in the target compound may amplify these effects compared to single-thiophene derivatives .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s balance of lipophilicity (thiophene) and polarity (sulfonamide) may optimize blood-brain barrier penetration for CNS targets.
- ’s compound demonstrates how polar groups (e.g., hydroxy) improve solubility but reduce metabolic stability, highlighting the trade-offs in drug design .
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